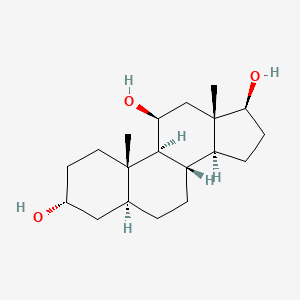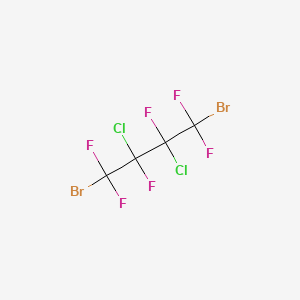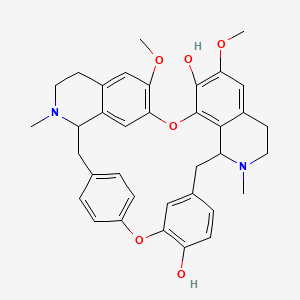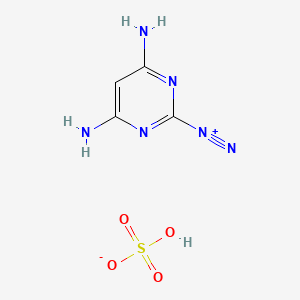
5alpha-Androstan-3alpha,11beta,17beta-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5alpha-Androstan-3alpha,11beta,17beta-triol is a steroidal compound belonging to the class of androgens and derivatives. These compounds are characterized by their 3-hydroxylated C19 steroid structure, which plays a significant role in the development of masculine characteristics. This compound is a metabolite of dihydrotestosterone (DHT), a potent androgen hormone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Androstan-3alpha,11beta,17beta-triol typically involves multi-step organic reactions starting from simpler steroidal precursors. Common synthetic routes include the reduction of ketones and the hydroxylation of specific carbon atoms in the steroid nucleus. The reaction conditions often involve the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) and hydroxylating agents like osmium tetroxide (OsO4).
Industrial Production Methods: Industrial production of this compound may involve biotechnological methods, including microbial transformation of steroid precursors. Specific strains of bacteria or fungi are employed to introduce hydroxyl groups at desired positions in the steroid framework, followed by purification processes to isolate the target compound.
Chemical Reactions Analysis
Types of Reactions: 5alpha-Androstan-3alpha,11beta,17beta-triol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Reduction of ketones to hydroxyl groups using reducing agents such as NaBH4 or LiAlH4.
Substitution: Introduction of functional groups at specific positions in the steroid nucleus using reagents like halogens or sulfonates.
Common Reagents and Conditions:
Oxidation: CrO3, PCC, OsO4
Reduction: NaBH4, LiAlH4
Substitution: Halogens (e.g., bromine, chlorine), sulfonates (e.g., tosyl chloride)
Major Products Formed: The major products formed from these reactions include various hydroxylated, ketonized, or substituted derivatives of the parent compound, which can be further utilized in synthetic and medicinal chemistry.
Scientific Research Applications
5alpha-Androstan-3alpha,11beta,17beta-triol has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its role in modulating androgenic activity and its effects on cellular processes.
Medicine: Investigated for potential therapeutic applications in treating conditions related to androgen deficiency or excess.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 5alpha-Androstan-3alpha,11beta,17beta-triol involves its interaction with androgen receptors in target tissues. Upon binding to these receptors, the compound modulates the expression of specific genes involved in the development and maintenance of masculine characteristics. The molecular pathways influenced by this compound include those regulating hair growth, muscle development, and reproductive functions.
Comparison with Similar Compounds
- 5alpha-Androstan-3alpha,17beta-diol
- 5alpha-Androstan-3beta,17beta-diol
- Epiandrosterone (3beta-hydroxy-5alpha-androstan-17-one)
Comparison: While 5alpha-Androstan-3alpha,11beta,17beta-triol shares structural similarities with these compounds, it is unique in its specific hydroxylation pattern at the 3alpha, 11beta, and 17beta positions. This distinct structure confers unique biological activities and potential therapeutic applications, differentiating it from other androstane derivatives.
Properties
Molecular Formula |
C19H32O3 |
|---|---|
Molecular Weight |
308.5 g/mol |
IUPAC Name |
(3R,5S,8S,9S,10S,11S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,11,17-triol |
InChI |
InChI=1S/C19H32O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-17,20-22H,3-10H2,1-2H3/t11-,12+,13-,14-,15-,16-,17+,18-,19-/m0/s1 |
InChI Key |
FNICIUSFFWRLFW-YZFISVISSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4O)C)O)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4O)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















